Product packaging for 5-Butoxy-2-hydrazinylpyridine(Cat. No.:)

5-Butoxy-2-hydrazinylpyridine

Cat. No.: B13163615
M. Wt: 181.23 g/mol
InChI Key: YAQORZLHLICJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butoxy-2-hydrazinylpyridine (CAS 2059947-96-3) is a pyridine-based chemical building block of interest in medicinal and organic chemistry research. With a molecular formula of C9H15N3O and a molecular weight of 181.23 g/mol, this compound features both a hydrazinyl group and an alkoxy substituent on its pyridine ring, making it a versatile precursor for the synthesis of more complex molecules . This compound is primarily valued as a synthetic intermediate. The reactive 2-hydrazinylpyridine scaffold is a known precursor for generating hydrazone derivatives by condensation with various aldehydes and ketones . These hydrazone ligands and subsequent heterocycles are frequently explored for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . Researchers utilize this compound in pharmaceutical development for designing and synthesizing new candidate molecules, as similar hydrazide and hydrazine derivatives have a established history in medicinal chemistry . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3O B13163615 5-Butoxy-2-hydrazinylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

(5-butoxypyridin-2-yl)hydrazine

InChI

InChI=1S/C9H15N3O/c1-2-3-6-13-8-4-5-9(12-10)11-7-8/h4-5,7H,2-3,6,10H2,1H3,(H,11,12)

InChI Key

YAQORZLHLICJQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN=C(C=C1)NN

Origin of Product

United States

Contextualization of Hydrazine and Pyridine Scaffolds in Organic Synthesis

The foundational components of 5-Butoxy-2-hydrazinylpyridine, the hydrazine (B178648) and pyridine (B92270) scaffolds, are themselves cornerstones of organic synthesis with a rich history and diverse applications.

Pyridine , a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in numerous natural products, including nicotine (B1678760) and vitamin B6. nih.gov Its derivatives are integral to the development of a vast range of pharmaceuticals and agrochemicals. nih.govscispace.comresearchgate.net The pyridine ring's unique electronic properties and its ability to be readily functionalized make it a "privileged scaffold" in drug discovery, consistently appearing in FDA-approved drugs. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, influencing the solubility and biological activity of the molecule. nih.gov

Hydrazine (H₂N-NH₂) and its organic derivatives are highly reactive and versatile reagents in organic chemistry. ctdbase.org They are key precursors for the synthesis of a multitude of heterocyclic compounds, most notably pyrazoles and pyridazinones. bohrium.comacs.org The nucleophilicity of the nitrogen atoms in hydrazine allows for a variety of chemical transformations, including condensation reactions with carbonyl compounds to form hydrazones, which are themselves important intermediates. mdpi.com Phenylhydrazines, a class of hydrazine derivatives, have seen a surge of interest for their role in catalyzing and promoting various organic reactions, leading to the development of diverse heterocyclic frameworks. bohrium.com

Significance of Hydrazinylpyridines As Versatile Synthetic Intermediates and Ligand Precursors

The combination of the pyridine (B92270) and hydrazine (B178648) moieties into a single molecule, as seen in hydrazinylpyridines, gives rise to a class of compounds with exceptional synthetic utility. evitachem.com These molecules serve as bifunctional building blocks, allowing for a wide range of chemical modifications.

Hydrazinylpyridines are extensively used as intermediates in the synthesis of more complex heterocyclic systems. nih.gov A common and powerful application is their reaction with 1,3-dicarbonyl compounds or their equivalents to construct pyrazole (B372694) rings. encyclopedia.pubresearchgate.netmdpi.com This reaction is a cornerstone of heterocyclic chemistry, providing access to a class of compounds with a broad spectrum of biological activities. For instance, the cyclocondensation of 2-hydrazinylpyridine with cross-conjugated enynones readily forms pyrazole derivatives. nih.gov

Furthermore, the nitrogen atoms of both the pyridine ring and the hydrazine group can act as coordination sites for metal ions. This makes hydrazinylpyridines and their derivatives valuable precursors for the synthesis of polydentate ligands. core.ac.uk These ligands can form stable complexes with a variety of transition metals, leading to applications in catalysis, materials science, and bioinorganic chemistry. The coordination of both the pyridine and terminal hydrazine nitrogens to a single metal ion can stabilize specific conformations of the ligand. iucr.org

Rationale for Comprehensive Academic Investigation of 5 Butoxy 2 Hydrazinylpyridine Derivatives and Reactivity

Retrosynthetic Analysis for Targeted this compound Construction

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-N bond of the hydrazine group and the C-O bond of the butoxy group.

A logical retrosynthetic approach would involve two key precursor molecules: a di-substituted pyridine (B92270) and a butoxy-containing fragment. The most direct route would start from a 2-halo-5-butoxypyridine. The subsequent introduction of the hydrazinyl moiety via nucleophilic aromatic substitution (SNAᵣ) with hydrazine hydrate (B1144303) represents a key synthetic step.

Alternatively, one could envision a pathway starting from a 2-hydrazinyl-5-halopyridine, where the butoxy group is introduced in a later step via a nucleophilic substitution or a coupling reaction. However, the former strategy is generally preferred due to the higher reactivity of halopyridines towards nucleophilic attack by hydrazine.

Classical and Contemporary Approaches to 2-Hydrazinylpyridine Synthesis.researchgate.netevitachem.com

The synthesis of 2-hydrazinylpyridines is a well-established field, with several classical and contemporary methods available. researchgate.netevitachem.com These methods can be broadly categorized into nucleophilic aromatic substitution strategies and the derivatization of precursor pyridines.

Nucleophilic Aromatic Substitution Strategies for Hydrazinylpyridine Formation.encyclopedia.pubnih.gov

Nucleophilic aromatic substitution (SNAᵣ) is the most prevalent method for the synthesis of hydrazinylpyridines. encyclopedia.pubnih.govthieme-connect.com This approach typically involves the reaction of a 2-halopyridine with hydrazine hydrate. The reactivity of the halogen atom follows the order F > Cl > Br > I. The reaction is often carried out in a polar solvent such as ethanol (B145695) or water, and may be heated to facilitate the substitution. thieme-connect.comresearchgate.net

A patent discloses a general process for synthesizing 2-hydrazinylpyridine derivatives by reacting a pyridine halide with hydrazine hydrate in a suitable solvent. google.com The use of an acid-binding agent can promote the reaction towards the desired product. google.com For instance, the synthesis of 3-Chloro-2-hydrazinopyridine is achieved by reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate in a polar solvent under reflux conditions.

Starting MaterialReagentProductReference
2-HalopyridineHydrazine hydrate2-Hydrazinylpyridine thieme-connect.com
Pyridine halide AHydrazine hydrate2-Hydrazinylpyridine derivative P google.com
2,3-DichloropyridineHydrazine hydrate3-Chloro-2-hydrazinopyridine

Derivatization from Precursor Pyridines.evitachem.com

Another approach involves the derivatization of already functionalized pyridines. evitachem.com For example, a 2-aminopyridine (B139424) can be converted to a diazonium salt, which can then be reduced to the corresponding hydrazine. However, this method is often less direct and may involve more steps compared to the SNAᵣ approach.

A study on the synthesis of a boron-nitrogen heterocyclic steroid analog utilized the derivatization of 2-tert-butoxy-6-chloropyridine. calstate.edu This precursor was reacted with anhydrous hydrazine in ethanol under microwave irradiation to yield 2-tert-butoxy-6-hydrazinylpyridine. calstate.edu This highlights the use of functionalized pyridines as precursors for more complex structures.

Development of Novel Synthetic Routes for this compound

The quest for more efficient and environmentally friendly synthetic methods has led to the development of novel routes for preparing this compound. These include the exploration of convergent and divergent pathways, as well as the application of microwave-assisted synthesis.

Exploration of Convergent and Divergent Synthetic Pathways

Conversely, a divergent strategy would start from a common intermediate, such as 2-chloro-5-hydroxypyridine. This intermediate could be butoxylated first, followed by hydrazinolysis, or vice-versa. The choice of pathway would depend on the relative ease and efficiency of each step. Research into one-pot multicomponent reactions involving hydrazinyl pyridines showcases advanced synthetic methodologies that can efficiently generate complex heterocyclic structures.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency.encyclopedia.pubbenchchem.com

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance reaction selectivity. researchgate.netrsc.org The synthesis of hydrazinylpyridines is particularly amenable to microwave irradiation. nih.govresearchgate.net

For example, the reaction of 2-chloropyridines with hydrazine hydrate can be significantly expedited under microwave conditions, often reducing reaction times from hours to minutes. researchgate.net A study on the synthesis of 2-quinoxalinone-3-hydrazone derivatives demonstrated the efficiency of microwave irradiation in synthesizing various hydrazone derivatives. nih.gov Similarly, the synthesis of 2-tert-butoxy-6-hydrazinylpyridine was successfully achieved using microwave heating, resulting in a high yield of the desired product in a short reaction time. calstate.edu

Starting MaterialReagentConditionsProductReference
2-tert-butoxy-6-chloropyridineAnhydrous hydrazineMicrowave, 190 °C, 13.5 min2-tert-Butoxy-6-hydrazinylpyridine calstate.edu
2-chloropyridinesHydrazine hydrateMicrowave irradiationHydrazinylpyridines researchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally benign and economically viable production processes. nih.gov This section examines methodologies that emphasize atom economy, solvent minimization, and the use of sustainable catalytic systems.

Atom-Economical and Solvent-Minimizing Methodologies

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the synthesis into the final product. google.com In the context of this compound synthesis, this involves designing reaction pathways that minimize the generation of byproducts.

One strategy to enhance atom economy is the use of catalytic reactions that proceed with high selectivity and minimal waste. google.com For instance, moving away from stoichiometric reagents that are consumed in the reaction towards catalytic systems can significantly improve atom economy.

Solvent minimization is another critical aspect of green chemistry. Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents. Modern approaches to the synthesis of related pyridine derivatives explore the use of greener solvents or even solvent-free reaction conditions. While specific data on this compound is limited, research on analogous compounds showcases the potential of these methods.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Derivatives

Feature Conventional Synthesis Green Synthesis Approach
Reagents Often stoichiometric Catalytic
Solvents Volatile organic compounds (VOCs) Water, ionic liquids, or solvent-free
Byproducts Significant generation Minimized

| Energy Use | Often requires high temperatures | Can proceed at ambient temperatures |

Catalytic Systems for Sustainable Production

The development of sustainable catalytic systems is at the forefront of green chemical synthesis. mdpi.com For the production of this compound and its precursors, several catalytic strategies show promise.

Transition-Metal Catalysis : Catalysts based on abundant and less toxic metals like copper are being investigated for various organic transformations. beilstein-journals.orgbeilstein-journals.org Copper-catalyzed reactions, for example, can facilitate the formation of carbon-nitrogen bonds, a key step in the synthesis of hydrazinylpyridines, under milder conditions than traditional methods. beilstein-journals.orgbeilstein-journals.org

Photocatalysis : Visible-light-mediated photocatalysis represents a particularly green approach, harnessing light as a clean and inexhaustible energy source. beilstein-journals.orgbeilstein-journals.orgunipv.it Copper complexes, for instance, can act as photocatalysts, driving reactions with high efficiency and selectivity. beilstein-journals.orgbeilstein-journals.org This methodology has been applied to the synthesis of various nitrogen-containing heterocycles.

Iodine-Based Catalysis : The combination of molecular iodine with an oxidant like tert-butyl hydroperoxide (TBHP) or dimethyl sulfoxide (B87167) (DMSO) has emerged as a powerful, metal-free catalytic system for a wide range of organic reactions. nih.govresearchgate.net This system is attractive due to its low cost, low toxicity, and high efficiency in promoting reactions such as C-H functionalization and cyclization. nih.govresearchgate.net

Table 2: Examples of Catalytic Systems in Heterocyclic Synthesis

Catalyst System Reaction Type Advantages
Copper Complexes C-N bond formation Abundant metal, mild reaction conditions beilstein-journals.orgbeilstein-journals.org
Visible-Light Photocatalysts Various organic transformations Uses light as a clean energy source beilstein-journals.orgbeilstein-journals.orgunipv.it

Optimization of Isolation and Purification Protocols for Research-Grade Purity

Achieving research-grade purity is paramount for the reliable use of this compound in subsequent applications. This necessitates the optimization of isolation and purification protocols to effectively remove impurities, unreacted starting materials, and byproducts.

Chromatographic Techniques for Separation of Reaction Mixtures

Chromatography is an indispensable tool for the purification of organic compounds. Various chromatographic techniques can be employed for the separation of this compound from complex reaction mixtures.

Flash Chromatography : This is a commonly used technique for the rapid purification of multigram quantities of compounds. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, preparative HPLC is often the method of choice. mcmaster.ca It offers superior resolution compared to flash chromatography. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for purifying polar compounds like hydrazinylpyridines. google.com

Table 3: Chromatographic Methods for Purification

Technique Stationary Phase Example Mobile Phase Example Application
Flash Chromatography Silica Gel Hexane/Ethyl Acetate (B1210297) Gradient semanticscholar.org Initial purification of crude product

The selection of the appropriate chromatographic method and conditions depends on the specific impurities present in the reaction mixture. The use of additives like trifluoroacetic acid in the mobile phase can improve peak shape and resolution for basic compounds like pyridines. researchgate.net

Advanced Crystallization Procedures for Product Refinement

Crystallization is a powerful technique for the final purification of solid compounds, often leading to a significant increase in purity.

Recrystallization : This classic technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature and highly soluble at the boiling point of the solvent. google.com

Controlling Crystal Polymorphism : It is important to recognize that organic compounds can sometimes exist in different crystalline forms, known as polymorphs. These polymorphs can have different physical properties. The conditions of crystallization, such as the solvent, cooling rate, and storage temperature, can influence which polymorph is obtained. google.com Careful control of these parameters is necessary to ensure the consistent production of the desired crystalline form.

By employing a combination of optimized chromatographic and crystallization techniques, this compound can be obtained in a highly pure form, suitable for demanding research applications.

Reactions Involving the Hydrazine Moiety

The hydrazine group (-NHNH2) is the primary center of reactivity in this compound, participating in a variety of reactions that are fundamental to the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The reaction of this compound with aldehydes and ketones readily forms hydrazones. This condensation reaction is a classic and efficient method for creating a new carbon-nitrogen double bond (C=N). The nucleophilic terminal nitrogen of the hydrazine group attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding hydrazone. google.comnih.govlibretexts.org

This transformation is significant as the resulting hydrazone products can be stable compounds themselves or serve as versatile intermediates for further chemical modifications. The formation of hydrazones from hydrazines is a widely utilized strategy in the synthesis of various biologically active molecules and functional materials. google.comscirp.org For instance, the reaction of 5'-(6-Hydrazinylpyridine)-modified oligonucleotides with aldehydes like 4-dimethylaminocinnamaldehyde (B146742) demonstrates the formation of fluorescent hydrazone species. google.com

Table 1: Examples of Hydrazone Formation This table is illustrative and provides a general representation of the reaction.

Reactant 1Reactant 2 (Carbonyl Compound)Product (Hydrazone)
This compoundBenzaldehyde(E)-N'-(benzylidene)-5-butoxypyridin-2-yl)hydrazine
This compoundAcetone2-(5-butoxypyridin-2-yl)-N'-(propan-2-ylidene)hydrazine
This compoundCyclohexanoneN'-(cyclohexylidene)-5-butoxypyridin-2-yl)hydrazine

Cyclization Reactions for the Synthesis of Fused Heterocyclic Systems

The hydrazine moiety of this compound is a key participant in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of great interest as they provide access to scaffolds like triazolopyridines, which are prevalent in medicinal chemistry. researchgate.netnih.govsemanticscholar.org

A common strategy involves the acylation of the hydrazine group, followed by a dehydrative cyclization. researchgate.netsemanticscholar.org For example, acylated 2-hydrazinopyridines can undergo intramolecular cyclization under mild conditions, such as a modified Mitsunobu reaction, to yield Current time information in Bangalore, IN.numberanalytics.comimperial.ac.uktriazolo[4,3-a]pyridine derivatives. researchgate.netsemanticscholar.org Traditional methods often require harsh conditions like refluxing phosphorus oxychloride or strong acids, which may not be compatible with sensitive functional groups. researchgate.netsemanticscholar.org

The synthesis of pyrazole (B372694) derivatives can also be achieved through the reaction of hydrazines with appropriate precursors. For instance, reacting a hydrazine with a compound like diethyl maleate (B1232345) can lead to the formation of a pyrazole ring system. google.com

Oxidation-Reduction Chemistry of the Hydrazine Group

The hydrazine group is susceptible to oxidation. The oxidation of hydrazines can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation of a sulfonohydrazide derived from 2-hydrazinylpyridine with N-bromosuccinimide has been reported. unipv.it In the context of I2/DMSO mediated reactions, the oxidation of hydrazines can be a key step in oxidative cyclization processes. rsc.orgnih.gov The Kornblum oxidation, which utilizes DMSO to convert primary halides to aldehydes, is a related process that highlights the oxidizing potential of DMSO, often in conjunction with an activator like iodine. rsc.orgnih.gov

Nucleophilic Reactivity of Hydrazine Nitrogens: Acylation and Alkylation

The nitrogen atoms of the hydrazine group in this compound are nucleophilic and readily undergo acylation and alkylation reactions.

Acylation: The terminal nitrogen of the hydrazine is typically the more reactive site for acylation, reacting with acylating agents such as acyl chlorides or anhydrides to form hydrazides. This reaction is a crucial first step in many synthetic routes, including the synthesis of fused heterocyclic systems like triazolopyridines, where the resulting hydrazide undergoes subsequent cyclization. researchgate.netsemanticscholar.org The acylation of N-benzyl-5-bromo-2-hydrazinylpyrimidin-4-amine with methyl 2-chloro-2-oxoacetate is a documented example of this type of transformation. researchgate.net

Alkylation: The hydrazine moiety can also be alkylated. However, controlling the selectivity of alkylation can be challenging due to the presence of two nucleophilic nitrogen atoms and the potential for over-alkylation. The reaction conditions and the nature of the alkylating agent play a crucial role in determining the outcome.

Reactions Involving the Pyridine Ring System

The pyridine ring in this compound, while generally less reactive towards electrophiles than benzene (B151609), can undergo substitution reactions. The electronic nature of the substituents already on the ring—the electron-donating butoxy group and the hydrazine moiety—significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: Regioselectivity and Reaction Scope

Pyridine itself is an electron-deficient heterocycle, making electrophilic aromatic substitution (EAS) more difficult than for benzene and typically requiring harsh reaction conditions. imperial.ac.ukquora.com Substitution generally occurs at the 3-position (meta-position) to avoid the formation of unstable cationic intermediates where the positive charge resides on the electronegative nitrogen atom. numberanalytics.comquora.comorganicchemistrytutor.com

In the case of this compound, the substituents greatly influence the regioselectivity. The butoxy group at the 5-position and the hydrazine group at the 2-position are both electron-donating groups, which activate the ring towards EAS. The directing effects of these two groups would need to be considered to predict the most likely position for electrophilic attack. Generally, activating groups direct incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho and para to the butoxy group are positions 4, 6, and 2. The positions ortho and para to the hydrazine group are positions 3 and 6. The interplay of these directing effects, along with steric considerations, will determine the final regiochemical outcome of an EAS reaction.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a significant reaction pathway for pyridine derivatives, particularly at the C2 and C4 positions, which are electron-deficient. The presence of a leaving group at these positions facilitates substitution by a nucleophile. youtube.com In the context of synthesizing 2-hydrazinylpyridines, a common method involves the direct nucleophilic aromatic substitution of 2-chloro-heterocycles with hydrazine. google.com

For this compound, the hydrazinyl group at the C2 position can be considered a potential leaving group under certain conditions, although it is more commonly introduced via substitution of a better leaving group like a halogen. Conversely, the pyridine ring can be susceptible to nucleophilic attack. The butoxy group at the C5 position, being an electron-donating group, would generally be expected to slightly decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted pyridine. However, the primary directing effect for nucleophilic attack on the pyridine ring itself remains strongest at the C2 and C6 positions.

The mechanism of nucleophilic aromatic substitution on pyridines typically proceeds through an addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is key to the reaction's feasibility. For substitution at the C2 and C4 positions, the negative charge can be delocalized onto the ring nitrogen, which is a stabilizing feature. youtube.com

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize pyridine rings. Various types of cross-coupling reactions, such as Suzuki-Miyaura, Negishi, Stille, and Hiyama, can be employed depending on the organometallic reagent used. google.com These reactions typically involve a transition metal catalyst, most commonly palladium or nickel, which facilitates the coupling of an organic halide or triflate with an organometallic partner. google.comnih.gov

For a molecule like this compound, cross-coupling reactions could be envisioned at several positions, assuming the presence of a suitable leaving group (e.g., a halogen) on the pyridine ring. The hydrazinyl group itself can also participate in certain metal-catalyzed transformations. For instance, palladium-catalyzed protocols have been developed to convert 2-substituted bromo, chloro, and triflate pyridines into 2-hydrazinylpyridines. google.com

Recent advancements in catalysis have also explored copper-catalyzed cross-coupling reactions. These can proceed under visible light irradiation and offer an alternative to palladium-based systems for forming C-N, C-S, and C-O bonds. beilstein-journals.orgbeilstein-journals.org Such methods could potentially be used to further functionalize the this compound scaffold.

The following table summarizes common metal-catalyzed cross-coupling reactions applicable to pyridine derivatives:

Reaction NameOrganometallic ReagentCatalyst (Typical)Bond Formed
Suzuki-Miyaura Organoboron compoundPalladiumC-C
Negishi Organozinc compoundPalladium or NickelC-C
Stille Organotin compoundPalladiumC-C
Hiyama Organosilicon compoundPalladiumC-C
Buchwald-Hartwig Amine/AmidePalladiumC-N
Ullmann Condensation Alcohol/AmineCopperC-O / C-N

Influence of the Butoxy Substituent on Chemical Reactivity

Steric and Electronic Effects of the Alkoxy Group

Steric Effects: The butoxy group, particularly if it is a bulky isomer like tert-butoxy, can exert significant steric hindrance. This steric bulk can hinder the approach of reagents to the adjacent positions on the pyridine ring (C4 and C6). researchgate.net This can lead to regioselectivity in reactions, favoring attack at less sterically hindered sites. For example, bulky groups at the 6-position have been shown to direct electrophilic attacks to the 4-position of the pyridine ring. While the butoxy group in this compound is at the 5-position, its steric presence can still influence the reactivity of the neighboring C4 and C6 positions.

Conformational Analysis and its Impact on Reaction Dynamics

The different conformations, or rotamers, will have varying energies, with staggered conformations generally being more stable than eclipsed ones. lumenlearning.com The specific conformation adopted by the butoxy group can affect the steric environment around the pyridine ring. For instance, a conformation where the butyl group is oriented away from the C4 position would leave that site more accessible for a reaction. Conversely, a conformation where the butyl group shields the C4 position would hinder reactions at that site.

Design Principles for Novel this compound Analogs and Derivatives

The design of novel analogs and derivatives of this compound is guided by principles of medicinal chemistry and materials science, aiming to create molecules with specific biological activities or physicochemical properties. A key strategy involves leveraging the 2-hydrazinylpyridine core, a recognized privileged structure in drug discovery. The butoxy group at the 5-position of the pyridine ring offers a handle for modulating lipophilicity, which can influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Structure-activity relationship (SAR) studies on related heterocyclic compounds, such as pyrazole derivatives, guide the rational design of new molecules. For instance, in the development of kinase inhibitors, the pyridine and pyrazole moieties can act as hinge-binding motifs, forming crucial hydrogen bonds with the target protein. kcl.ac.uk The substituents on the pyrazole ring, derived from the reaction of the hydrazine with a 1,3-dicarbonyl compound, can be varied to explore interactions with different pockets of the enzyme's active site. kcl.ac.uk

Another design principle is the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve potency or reduce toxicity. The tetrazole ring, for example, is often used as a bioisostere for the carboxylic acid group, due to its similar pKa and planar structure. nih.gov Therefore, converting the hydrazine group of this compound into a tetrazole-containing fused system is a viable strategy for creating novel bioactive compounds.

Furthermore, the design of new analogs can be aimed at creating compounds for applications in materials science, such as the development of pigments or functional dyes. The introduction of chromophoric groups and the extension of the conjugated system through derivatization of the hydrazine moiety can lead to compounds with interesting optical properties. The butoxy group can enhance solubility in organic solvents, which is advantageous for the solution processing of such materials. researchgate.net

Synthesis and Characterization of Hydrazone Derivatives

The reaction of the hydrazine group in this compound with aldehydes and ketones is a fundamental transformation that leads to the formation of hydrazones. These hydrazones are not only stable compounds in their own right but also versatile intermediates for further synthetic elaborations. nih.gov

The general synthesis involves the condensation of this compound with a suitable carbonyl compound, often in a protic solvent like ethanol and sometimes with a catalytic amount of acid. itn.pt The resulting hydrazones are typically crystalline solids and can be purified by recrystallization.

Characterization of these derivatives is routinely performed using a suite of spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the C=N bond of the hydrazone and the N-H stretching vibration. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the detailed structure, including the stereochemistry around the C=N bond. Mass spectrometry (MS) confirms the molecular weight of the synthesized compounds. itn.ptscirp.org

Diversity-Oriented Synthesis of Imine and Azine Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide variety of molecular structures from a common starting material. researchgate.netchemrxiv.org The goal of DOS is to explore a larger volume of chemical space than is possible with traditional target-oriented synthesis. chemrxiv.org this compound is an excellent substrate for DOS due to the multiple reactive sites that can be selectively addressed.

A DOS approach starting from this compound could involve a branching reaction pathway where the hydrazine moiety is reacted with a library of different carbonyl compounds to produce a diverse set of hydrazones (imines). amazonaws.com In a subsequent step, these hydrazones could be subjected to various cyclization or functionalization reactions to create a collection of compounds with high skeletal diversity.

Stereoselective Synthesis of Hydrazone Isomers

Hydrazones can exist as E/Z stereoisomers due to the restricted rotation around the C=N double bond. google.com The selective synthesis of a particular isomer is often crucial, as different stereoisomers can have distinct biological activities and physical properties. The E/Z configuration of hydrazones can be influenced by the steric and electronic nature of the substituents on both the carbonyl-derived carbon and the hydrazine-derived nitrogen. google.com

In many cases, the condensation reaction between a hydrazine and a carbonyl compound yields predominantly the thermodynamically more stable E isomer. Current time information in Bangalore, IN. However, the Z isomer can sometimes be accessed or enriched through photochemical isomerization, where irradiation with light of a specific wavelength can induce the conversion from the E to the Z form. Current time information in Bangalore, IN. The separation of the E and Z isomers can be achieved by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or flash column chromatography.

The stereochemistry of the synthesized hydrazone isomers is typically determined by 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons that are indicative of their relative spatial arrangement. researchgate.net

Construction of Fused Heterocyclic Systems

The 2-hydrazinylpyridine moiety is a key building block for the synthesis of a variety of fused heterocyclic systems. The annulation reactions typically involve the cyclization of the hydrazine group with a suitable polyfunctional molecule, leading to the formation of stable five- or six-membered rings fused to the pyridine core.

Synthesis of Pyrazoles and Pyrazolidines

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The reaction of 2-hydrazinylpyridines with 1,3-dielectrophilic species is a common method for the synthesis of 1-pyridylpyrazoles. For instance, the condensation of this compound with a β-diketone or a β-ketoester would lead to the formation of a pyrazole ring fused at the N-1 position with the pyridine nitrogen.

A general procedure for the synthesis of pyrazoles from 2-hydrazinylpyridines involves the reaction with a suitable diketone in a solvent like ethanol, often with the addition of an acid catalyst. semanticscholar.org

For the synthesis of pyrazolidines, which are the saturated analogs of pyrazoles, a common route is the reaction of a hydrazine with a 1,3-dihalopropane or an α,β-unsaturated carbonyl compound followed by reduction. researchgate.net A patent describes a method for producing pyrazolidine (B1218672) compounds by reacting a hydrazine with an acrylic acid ester derivative in the presence of a base. unipv.it This method could be adapted for this compound to yield the corresponding 1-(5-butoxypyridin-2-yl)pyrazolidin-3-one.

A representative synthesis of a pyrazolidinone is shown in the table below, based on a general procedure. unipv.it

Reactant 1Reactant 2BaseSolventProductYield
This compoundEthyl acrylate (B77674)Sodium ethoxideToluene1-(5-Butoxypyridin-2-yl)pyrazolidin-3-oneNot reported

Annulation Reactions Leading to Triazole and Tetrazole Frameworks

Fused triazole systems, specificallytriazolo[4,3-a]pyridines, are readily accessible from 2-hydrazinylpyridines. One efficient method is the modified Mitsunobu reaction, where an acylated 2-hydrazinopyridine (B147025) undergoes intramolecular cyclization under mild conditions. This approach is advantageous as it avoids the harsh acidic or basic conditions of traditional cyclodehydration methods, making it compatible with a wider range of functional groups.

Another route to fused triazoles involves the reaction of 2-hydrazinylpyridines with reagents that provide the remaining carbon atom of the triazole ring. For example, reaction with orthoesters or formic acid can yield the corresponding triazolopyridine.

The synthesis of fused tetrazole rings from 2-hydrazinylpyridines is less commonly reported but can be envisioned through multi-step sequences. A general approach to tetrazole synthesis is the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.gov Starting from this compound, one could potentially convert the hydrazine moiety into an azide, which could then undergo an intramolecular cyclization if a nitrile group is present at a suitable position on a side chain. Alternatively, the hydrazine can be used to form a hydrazone, which can then undergo cycloaddition with an azide to form a tetrazole, although this would not result in a fused system directly attached to the pyridine ring in a single step. nih.gov

A general scheme for the synthesis of atriazolo[4,3-a]pyridine derivative is presented below, based on the Mitsunobu reaction.

Starting MaterialReagentsSolventProductYield
N'-(5-Butoxypyridin-2-yl)acetohydrazideTriphenylphosphine, Diethyl azodicarboxylate (DEAD), Trimethylsilyl azide (TMSN₃)Tetrahydrofuran (THF)7-Butoxy-3-methyl-triazolo[4,3-a]pyridineHigh (by analogy)

Modifications on the Butoxy Chain and Their Synthetic Implications

The butoxy substituent at the C-5 position of the pyridine ring in this compound is a key feature for molecular modification. Altering this chain can significantly affect the compound's physicochemical properties, such as lipophilicity, which in turn influences its biological activity and metabolic stability. Synthetic strategies that focus on modifying this chain are crucial for optimizing the molecule for potential therapeutic applications.

Elaboration of Alkoxy Substituents

The elaboration of the C-5 alkoxy group is a common strategy in medicinal chemistry to create a diverse range of analogs. This process typically involves replacing the standard butoxy group with other alkoxy chains of varying lengths, branching, or with terminal functional groups.

A fundamental synthetic route to achieve this diversity starts with a suitable pyridine precursor, such as 2-chloro-5-nitropyridine (B43025) or 2-hydroxy-5-nitropyridine (B147068). nih.govgoogle.com For instance, 2-chloro-5-nitropyridine can undergo nucleophilic substitution with various alcohols in the presence of a base to yield a series of 5-alkoxy-2-nitropyridine intermediates. nih.gov Alternatively, 2-hydroxy-5-nitropyridine can be alkylated using different alkyl halides. These nitro-intermediates are then reduced to the corresponding 5-alkoxy-2-aminopyridines, which can be converted to the final 5-alkoxy-2-hydrazinylpyridine analogs via diazotization followed by reduction. mdpi.com

This modular synthesis allows for the introduction of a wide array of alkoxy groups, including:

Linear Alkoxy Chains: Extending or shortening the carbon chain (e.g., methoxy (B1213986), ethoxy, hexyloxy) to fine-tune lipophilicity. biomedres.us

Branched Alkoxy Chains: Introducing steric bulk (e.g., isobutoxy, tert-butoxy) which can improve selectivity and metabolic stability by hindering enzymatic degradation. biomedres.us

Cycloalkoxy Groups: Incorporating cyclic systems (e.g., cyclopentyloxy) to explore specific binding pocket geometries.

Functionalized Alkoxy Chains: Adding groups like phenyl (benzyloxy) to probe for additional binding interactions or polar groups to enhance solubility. biomedres.us

Impact on Overall Compound Properties and Reactivity

Lipophilicity and Solubility: Lipophilicity, a key parameter in drug design, is heavily influenced by the nature of the alkoxy chain. tandfonline.com Increasing the length of a simple alkyl chain generally increases lipophilicity. However, the introduction of heteroatoms or fluorine can have more complex effects. For example, a methoxy group is considered a non-lipophilic substituent when attached to an aromatic system. tandfonline.com Fluorination of the alkoxy chain can either increase or decrease lipophilicity depending on the position and number of fluorine atoms. researchgate.netresearchgate.net These modifications also affect aqueous solubility; highly lipophilic groups can decrease water solubility, while incorporating polar functionalities can improve it. biomedres.us

Metabolic Stability: The alkoxy group can be a "metabolic soft spot," susceptible to enzymatic degradation. Strategic modifications can enhance metabolic stability. For example, introducing bulky groups can sterically shield the molecule from metabolic enzymes. biomedres.us Fluorinating the alkoxy chain is another common strategy to block oxidative metabolism and improve the compound's stability. researchgate.net

Potency and Target Engagement: The structure of the C-5 substituent is often crucial for potent interaction with a biological target. A review of pyridine derivatives showed that the presence and position of methoxy (-OMe) and hydroxyl (-OH) groups could enhance antiproliferative activity. nih.govnih.gov Conversely, bulky groups can sometimes lead to lower activity. nih.govnih.gov By systematically altering the alkoxy chain, chemists can map the structure-activity relationship (SAR) to identify substituents that optimize binding affinity and, consequently, biological potency.

The following table summarizes the strategic implications of modifying the C-5 alkoxy chain.

Modification TypeExample SubstituentPrimary Impact on PropertiesStrategic Goal
Chain Length Variation Ethoxy, HexyloxyAlters lipophilicity (LogP) and solubility.Optimize absorption and distribution.
Chain Branching Isobutoxy, tert-ButoxyIncreases steric hindrance. biomedres.usEnhance metabolic stability and target selectivity. biomedres.us
Fluorination Difluoromethoxy, TrifluoromethoxyModulates lipophilicity, pKa, and blocks metabolism. researchgate.netresearchgate.netImprove metabolic stability and pharmacokinetic profile. researchgate.net
Functionalization Benzyloxy, MethoxyethoxyIntroduces new interaction points (e.g., pi-stacking) or improves solubility. biomedres.usEnhance binding potency and improve drug-like properties. biomedres.us

Non Biological Applications of 5 Butoxy 2 Hydrazinylpyridine in Advanced Materials and Chemical Sciences

Utilization as Precursors in Polymer Science and Functional Materials

The bifunctional nature of 5-Butoxy-2-hydrazinylpyridine, stemming from the reactive hydrazinyl group and the aromatic pyridine (B92270) ring, makes it a theoretical candidate for use in polymer synthesis.

Applications in Functional Dye and Sensor Chemistry (Excluding Biological/Medical Sensing)

The electronic properties associated with the pyridine ring, combined with the reactivity of the hydrazinyl group, suggest potential applications in the development of dyes and chemical sensors. imist.maresearchgate.net

Role in Perovskite Materials Research

While there is no direct evidence of this compound being used in perovskite research, derivatives of hydrazine (B178648) have been explored as additives in perovskite precursor solutions. For instance, hydrazine monohydrochloride has been introduced into tin-based perovskite formulations to act as a reducing agent, suppressing the unwanted oxidation of Sn2+ to Sn4+, which is a common cause of instability and poor performance in tin-based perovskite solar cells. rsc.org The presence of a hydrazine derivative can also influence the crystallization rate of the perovskite film, potentially leading to higher quality films with fewer defects. rsc.org It is conceivable that a functionalized hydrazine derivative like this compound could be investigated for similar purposes, with the butoxy and pyridine groups potentially offering additional benefits such as improved solubility in precursor solvents or favorable interactions at the perovskite grain boundaries.

Regulation of Crystallization Kinetics in Perovskite Films

The quality of the perovskite crystalline film is a critical determinant of the performance and stability of perovskite solar cells (PSCs). The crystallization process is often rapid and difficult to control, leading to the formation of defects. Additives are commonly introduced into the perovskite precursor solution to modulate and slow down the crystallization rate, thereby improving film morphology and quality.

This compound possesses functional groups that could effectively regulate this process. The nitrogen atoms in the pyridine ring and the hydrazinyl group can act as Lewis bases, allowing them to coordinate with lead iodide (PbI₂) in the precursor solution. This interaction can form a temporary, intermediate phase that helps to control the release of reactants and guide the growth of perovskite crystals. Research on other additives has shown that this modulation can lead to the formation of larger, more uniform perovskite grains with fewer grain boundaries. perovskite-info.com The presence of the butoxy group, a moderately bulky and hydrophobic alkyl chain, may also influence the orientation of the crystals and enhance the hydrophobicity of the final film, which is beneficial for long-term stability. nih.gov

Defect Passivation Strategies in Optoelectronic Materials

Despite improvements in crystallization, defects inevitably form in polycrystalline perovskite films, particularly at the surfaces and grain boundaries. These defects, such as uncoordinated lead ions (Pb²⁺) and halide vacancies, act as traps for charge carriers, leading to non-radiative recombination and significant energy loss. Defect passivation, the process of neutralizing these trap states, is crucial for achieving high-efficiency and stable optoelectronic devices.

The bifunctional nature of this compound makes it a promising candidate for defect passivation. The hydrazinyl group (–NHNH₂) is a key functional moiety known to be highly effective in this role. Studies on similar hydrazine-based compounds, such as benzoyl hydrazine and phenyl hydrazinium (B103819) iodide (PHI), have demonstrated their powerful passivating effects. researchgate.netnih.gov

The primary mechanisms by which the hydrazinyl group operates are:

Coordination with Lead: The lone pair of electrons on the nitrogen atoms can form strong coordinate bonds with undercoordinated Pb²⁺ ions, which are a major source of deep-level trap states. nih.gov

Hydrogen Bonding: The hydrogen atoms in the hydrazinyl group can form hydrogen bonds with halide ions (e.g., iodide), passivating halide vacancies and stabilizing the perovskite lattice. nih.gov

Research on phenyl hydrazinium iodide (PHI) as a post-treatment additive for triple cation mixed halide perovskite films has shown a significant reduction in trap state density and leakage pathways. This passivation resulted in a substantial improvement in the power conversion efficiency (PCE) of the corresponding solar cells. nih.gov By analogy, this compound is hypothesized to offer similar, if not enhanced, benefits due to the combined action of its hydrazinyl and pyridine components.

The following table summarizes the performance improvement observed in perovskite solar cells upon treatment with a related hydrazine-based compound, illustrating the potential impact of such passivation strategies.

ParameterControl DevicePHI-Treated Device
Power Conversion Efficiency (PCE)17.4%20.6%
Open-Circuit Voltage (Voc)1.09 V1.13 V
Short-Circuit Current (Jsc)22.5 mA/cm²23.8 mA/cm²
Fill Factor (FF)71.2%76.5%
Data derived from studies on Phenyl Hydrazinium Iodide (PHI) passivation. nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the design and synthesis of complex, ordered structures held together by non-covalent interactions. The predictability and directional nature of metal-ligand coordination bonds have made them a cornerstone of this field, enabling the self-assembly of intricate architectures like macrocycles, cages, and nanotubes. acs.org

Pyridine and its derivatives are among the most widely used ligands in supramolecular chemistry. The nitrogen atom of the pyridine ring provides a well-defined coordination site for a vast range of metal ions. nih.govnih.gov this compound features multiple potential coordination sites: the pyridine nitrogen and the two nitrogen atoms of the hydrazinyl group. This multi-dentate character allows it to act as a versatile building block or "ligand" for constructing complex supramolecular systems.

Depending on the choice of metal center and reaction conditions, this compound could potentially self-assemble into various architectures:

Discrete Metallacycles: By coordinating with metal ions that have specific geometric preferences (e.g., square-planar Pd(II) or Pt(II)), the molecule could form finite, closed structures like molecular squares or triangles.

Coordination Polymers: The ability to bridge multiple metal centers could lead to the formation of one-, two-, or three-dimensional extended networks. The butoxy group could play a role in modulating the packing of these polymers and influencing their solubility and material properties.

The exploration of this compound in this context could lead to new materials with applications in catalysis, molecular recognition, and host-guest chemistry.

Absence of a Publicly Available Scientific Record on the Coordination Chemistry of this compound Prevents a Detailed Analysis

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the coordination chemistry of the specific compound this compound. Despite searches for ligand design principles, synthesis of its metal complexes, and structural or spectroscopic studies, no specific data or research articles focusing on this particular molecule could be retrieved.

The user's request for an article structured around detailed subsections—including ligand design, synthesis with first-row and late transition metals, crystallographic studies, and spectroscopic signatures—presupposes the existence of a body of research that does not appear to be publicly available. Generating content for such an article would require speculation based on the behavior of analogous but distinct compounds, such as other substituted 2-hydrazinopyridines or related hydrazine and hydrazone ligands. This approach would not meet the required standards of scientific accuracy and would deviate from the instruction to focus solely on this compound.

While general principles of coordination chemistry are well-established, their specific application to a novel or unstudied ligand like this compound cannot be described without experimental data. Key aspects that would need to be determined through empirical research include:

Ligand Design Principles: Understanding how the electronic effects of the butoxy group at the 5-position and the hydrazinyl group at the 2-position influence the ligand's donor properties, steric profile, and preferred coordination modes.

Synthesis of Metal Complexes: The reactivity of this compound with various transition metal precursors, the optimal reaction conditions (solvents, temperature, stoichiometry), and the stability of the resulting complexes are all unknown.

Structural Elucidation: The precise architecture of any potential metal complexes, including bond lengths, bond angles, and coordination geometries, can only be definitively determined through techniques like single-crystal X-ray diffraction.

Spectroscopic Signatures: The characteristic signals in IR, NMR, and UV-Vis spectroscopy that would confirm metal-ligand bond formation are specific to the complex and have not been reported.

Given the strict constraints to provide scientifically accurate information focused exclusively on this compound, and the absence of any such information in the public domain, it is not possible to generate the requested article. The creation of a scientifically sound document on this topic would be contingent on future experimental research and its publication in peer-reviewed journals.

Theoretical and Computational Investigations of 5 Butoxy 2 Hydrazinylpyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics. For 5-Butoxy-2-hydrazinylpyridine, these calculations would reveal the distribution of electrons and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.orgyoutube.comyoutube.comunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For a hypothetical analysis, the key parameters that would be determined are presented in Table 1 .

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters

ParameterDescriptionHypothetical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.8
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO4.6

Electrostatic Potential (ESP) Mapping and Charge Distribution

Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The ESP map displays the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

Conformational Analysis and Energy Landscape Exploration

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) methods are powerful computational techniques used to study the geometries and energies of different conformers. nih.govnih.gov By systematically rotating the rotatable bonds in this compound and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations (local minima) and the energy barriers between them (transition states). Such studies would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformers.

Molecular Dynamics Simulations to Understand Flexibility

Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility of a molecule over time. nih.govmdpi.com By simulating the motion of the atoms of this compound at a given temperature, MD can provide insights into how the molecule behaves in a dynamic environment, such as in solution. This method can reveal the accessible conformations and the timescales of transitions between them, offering a more complete picture of the molecule's flexibility than static calculations alone.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. researchgate.netresearchgate.netrsc.org For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile allows for the determination of activation energies, which are key to understanding reaction rates. Such studies could, for example, clarify the role of the hydrazinyl and butoxy groups in directing the reactivity of the pyridine (B92270) ring.

Transition State Analysis for Key Chemical Transformations

Transition state theory is a fundamental concept in chemical kinetics that describes the progression of a chemical reaction from reactants to products through a high-energy intermediate state known as the transition state. fiveable.memasterorganicchemistry.combritannica.com Computational methods, particularly Density Functional Theory (DFT), are widely used to locate the geometry of these transient species and calculate the activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to occur. fiveable.mecoe.eduresearchgate.net

For this compound, a key chemical transformation of interest is its participation in cyclization reactions, such as the formation of triazolopyridine derivatives. The hydrazinyl group is a potent nucleophile, and its reaction with various electrophiles can lead to the formation of heterocyclic rings.

A hypothetical reaction pathway for the cyclization of this compound with a generic electrophile could be investigated computationally. The process would involve:

Geometry Optimization: The initial structures of the reactants (this compound and the electrophile), the transition state, and the final product are optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms are used to locate the first-order saddle point on the potential energy surface that corresponds to the transition state. wikipedia.org

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. coe.edu

Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT study on a representative cyclization reaction of this compound.

Table 1: Hypothetical Calculated Activation Energies for a Cyclization Reaction

Reactant System Computational Method Calculated Activation Energy (kcal/mol) Reaction Enthalpy (kcal/mol)
This compound + Reagent X B3LYP/6-31G(d) 22.5 -15.2
This compound + Reagent Y M06-2X/def2-TZVP 20.1 -18.9

This table presents hypothetical data for illustrative purposes.

Such analyses would provide quantitative insights into the feasibility of different reaction pathways, allowing for the rational selection of reagents and reaction conditions to favor the desired product.

Solvent Effects and Reaction Pathway Modeling

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. nih.gov Computational models can account for the presence of a solvent in two primary ways: implicitly or explicitly. wikipedia.orgrsc.org

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. wikipedia.orgfiveable.megithub.io This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. taylorandfrancis.com

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. nih.govrsc.org This method can account for specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding. rsc.org

For modeling the reaction pathways of this compound, a combination of these models might be employed. For instance, an implicit model could be used to screen a variety of solvents to identify general trends, while an explicit model could be used to investigate specific hydrogen-bonding interactions between the hydrazinyl group and protic solvents like ethanol (B145695) or water.

The reaction pathway modeling would involve calculating the energy profile of the reaction in the presence of the solvent. This allows for the determination of how the solvent stabilizes or destabilizes the reactants, transition state, and products, thereby affecting the activation energy.

Table 2: Hypothetical Comparison of Reaction Barrier Energies in Different Solvents

Solvent Dielectric Constant (ε) Computational Model Calculated Activation Energy (kcal/mol)
Gas Phase 1.0 B3LYP/6-31G(d) 22.5
Toluene 2.4 PCM/B3LYP/6-31G(d) 21.8
Acetonitrile 37.5 PCM/B3LYP/6-31G(d) 19.7
Water 78.4 SMD/B3LYP/6-31G(d) 18.9

This table presents hypothetical data for illustrative purposes.

These calculations would be crucial for understanding how the choice of solvent can be used to control the reaction outcome and optimize reaction rates.

Modeling of Ligand-Metal Interactions in Coordination Complexes

The 2-hydrazinylpyridine scaffold is known to act as a chelating ligand, forming stable complexes with various metal ions. The butoxy substituent at the 5-position can modulate the electronic properties of the pyridine ring, thereby influencing the coordination behavior of the molecule. Computational modeling is an essential tool for predicting the structure, stability, and electronic properties of such metal complexes. rsc.orgresearchgate.net

Calculation of Binding Energies and Stability

The stability of a coordination complex can be quantified by its binding energy, which is the energy released upon the formation of the complex from its constituent metal ion and ligand(s). researchgate.net Computationally, the binding energy (ΔE_bind) can be calculated using the following equation:

ΔE_bind = E_complex - (E_metal_ion + n * E_ligand)

where E_complex is the total energy of the metal-ligand complex, E_metal_ion is the energy of the metal ion, and E_ligand is the energy of a single this compound ligand, with 'n' being the number of ligands in the complex. reddit.com

DFT is a common method for these calculations, often paired with basis sets that are appropriate for transition metals. nih.gov The choice of the DFT functional is also critical for obtaining accurate results. These calculations can be used to predict the preferred coordination number and geometry of the complex, as well as to compare the relative stabilities of complexes with different metal ions.

Table 3: Hypothetical Calculated Binding Energies of this compound Complexes

Metal Ion Coordination Number Geometry Computational Method Binding Energy (kcal/mol)
Cu(II) 4 Square Planar B3LYP/def2-TZVP -45.8
Ni(II) 6 Octahedral PBE0/def2-TZVP -52.3
Zn(II) 4 Tetrahedral B3LYP/def2-TZVP -41.5
Fe(III) 6 Octahedral M06/def2-TZVP -65.7

This table presents hypothetical data for illustrative purposes.

These theoretical predictions of binding energies can guide synthetic chemists in selecting appropriate metal precursors and reaction conditions for the synthesis of new coordination complexes with desired stability. researchgate.net

Spin State Analysis and Electronic Properties of Complexes

Transition metal complexes often exhibit multiple possible spin states (e.g., high-spin and low-spin) that are close in energy. The preferred spin state is determined by a balance between the ligand field splitting energy and the spin-pairing energy. fiveable.me The nature of the ligand plays a crucial role in determining the magnitude of the ligand field splitting.

Computational methods, particularly DFT, can be used to calculate the relative energies of different spin states for a given complex. stackexchange.comresearchgate.net However, accurately predicting spin-state energetics can be challenging, and the results can be highly dependent on the chosen DFT functional. rsc.org Hybrid functionals that include a portion of exact Hartree-Fock exchange are often employed for this purpose. chemrxiv.org

The analysis would involve performing separate geometry optimizations and energy calculations for each possible spin state of the complex. The state with the lowest energy is predicted to be the ground spin state.

Table 4: Hypothetical Spin State Energy Differences for an Fe(II) Complex

Complex Spin State Computational Method Relative Energy (kcal/mol)
[Fe(this compound)2]2+ High-Spin (Quintet) B3LYP*/def2-TZVP 0.0
[Fe(this compound)2]2+ Low-Spin (Singlet) B3LYP*/def2-TZVP 4.8

This table presents hypothetical data for illustrative purposes. B3LYP denotes a modified functional often used for spin-state calculations.*

Beyond spin state, computational models can also elucidate the electronic properties of the complexes, such as the distribution of frontier molecular orbitals (HOMO and LUMO), charge distribution, and the nature of the metal-ligand bonding. mdpi.comrsc.org This information is vital for understanding the reactivity, magnetic properties, and potential applications of these coordination compounds.

Advanced Analytical Techniques for Characterization in Chemical Research

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide mass measurements with high accuracy and resolving power. nih.govmdpi.com This capability allows for the determination of a molecule's elemental formula from its exact mass. nih.gov

For 5-Butoxy-2-hydrazinylpyridine (C₉H₁₅N₃O), HRMS would be used to measure the mass of the molecular ion ([M+H]⁺) with a precision typically in the low parts-per-million (ppm) range. This high mass accuracy helps distinguish the target compound from other isomers or compounds with the same nominal mass but different elemental formulas. mdpi.comsemanticscholar.org The technique is sensitive enough for trace analysis in complex mixtures and provides reliable molecular formula assignments. mdpi.com

Table 1: Theoretical Mass Data for this compound

Formula Species Nominal Mass (Da) Monoisotopic Mass (Da)
C₉H₁₅N₃O [M] 193 193.12151

The experimentally determined mass would be compared against the theoretical monoisotopic mass. A close correlation, within a narrow mass error window (e.g., < 5 ppm), provides strong evidence for the compound's elemental composition, thereby confirming its identity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the precise arrangement of atoms within a molecule. core.ac.uk While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, advanced two-dimensional (2D) techniques are essential for a complete and unambiguous structural assignment. nih.govnottingham.ac.uk

For this compound, techniques such as COSY, HSQC, and HMBC would be employed:

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com It would be used to map the connectivity within the butoxy group (e.g., correlations between -OCH₂-, -CH₂-, -CH₂-, and -CH₃ protons) and to determine the relative positions of protons on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduprinceton.edu It provides a definitive assignment of which proton is attached to which carbon, which is crucial for assigning the ¹³C spectrum. emerypharma.com For instance, the proton signal for the -OCH₂- group would show a cross-peak to the corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). core.ac.ukprinceton.edu This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons) and heteroatoms. core.ac.uk In this compound, HMBC would show correlations from the butoxy protons to the C5 carbon of the pyridine ring and from the pyridine ring protons to the carbons of the butoxy group, confirming the substituent's position.

Solid-State NMR (ssNMR) could be used to study the compound in its solid form. This technique is valuable for investigating crystalline and amorphous materials, providing information on molecular conformation and packing that may differ from the solution state. nih.gov Fast magic-angle spinning (MAS) techniques can provide high-resolution spectra for detailed structural analysis. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key COSY Correlations Key HMBC Correlations
Pyridine-H3 ~6.7-6.9 ~110-115 H4 C2, C4, C5
Pyridine-H4 ~7.4-7.6 ~140-145 H3, H6 C2, C3, C5, C6
Pyridine-H6 ~7.9-8.1 ~145-150 H4 C2, C4, C5
Butoxy-OCH₂ ~3.9-4.1 ~65-70 -CH₂CH₂CH₃ C5 (Pyridine), -CH₂CH₂CH₃
Butoxy-CH₂ ~1.7-1.9 ~30-35 -OCH₂, -CH₂CH₃ -OCH₂, -CH₂CH₃
Butoxy-CH₂ ~1.4-1.6 ~18-22 -CH₂CH₃, -CH₃ -OCH₂, -CH₂CH₃, -CH₃
Butoxy-CH₃ ~0.9-1.0 ~12-15 -CH₂CH₂- -CH₂CH₂-
Hydrazinyl-NH Broad - NH₂ C2

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's bonds. fiveable.me These methods are highly effective for identifying the functional groups present in a compound. fiveable.meresearchgate.net IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the scattering of light caused by changes in bond polarizability. fiveable.me

For this compound, characteristic vibrational bands would confirm the presence of its key functional groups:

N-H Stretching: The hydrazinyl group (-NH-NH₂) would exhibit characteristic N-H stretching vibrations, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching from the pyridine ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the butoxy group would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyridine ring's C=N and C=C stretching vibrations would produce a series of characteristic bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretching vibration would be expected in the 1200-1250 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the -NH₂ group typically appears around 1600-1650 cm⁻¹.

The combined use of IR and Raman spectroscopy provides complementary information for a complete vibrational assignment. nih.gov

Table 3: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydrazinyl (N-H) Stretching 3200 - 3400
Pyridine (Aromatic C-H) Stretching 3000 - 3100
Butoxy (Aliphatic C-H) Stretching 2850 - 2960
Hydrazinyl (N-H) Bending 1600 - 1650
Pyridine (C=C, C=N) Ring Stretching 1400 - 1600

X-ray Diffraction for Single Crystal Structural Determination

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. nih.gov The refinement of this model yields a detailed structural solution, including crystallographic data such as the space group and unit cell dimensions. mdpi.com While specific crystal structure data for this compound is not publicly available, this technique would provide unparalleled detail about its solid-state conformation and supramolecular assembly.

Spectroscopic Methods for Investigating Intermolecular Interactions

The study of intermolecular interactions, such as hydrogen bonds and van der Waals forces, is crucial for understanding a compound's physical properties and its behavior in the solid state. mdpi.com Spectroscopic techniques can provide valuable insights into these non-covalent interactions. researchgate.net

For this compound, the hydrazinyl group's N-H moieties can act as hydrogen bond donors, while the pyridine nitrogen and ether oxygen can act as acceptors. uj.edu.pl

Concentration-Dependent NMR/IR Spectroscopy: In solution, changes in the chemical shifts of N-H protons (in ¹H NMR) or shifts in the N-H stretching frequencies (in IR) upon changing the sample concentration can indicate the presence and strength of intermolecular hydrogen bonding. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: This computational technique calculates and visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.com For this compound, an MEP map would show electron-rich (negative potential, nucleophilic) regions around the nitrogen and oxygen atoms and electron-poor (positive potential, electrophilic) regions around the hydrazinyl protons, highlighting the sites most likely to engage in intermolecular interactions. mdpi.com

Future Research Directions and Emerging Avenues for 5 Butoxy 2 Hydrazinylpyridine

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 5-Butoxy-2-hydrazinylpyridine is a primary area for future research. Current synthetic approaches for analogous hydrazinylpyridines often rely on nucleophilic aromatic substitution reactions, which can require harsh conditions and may not align with the principles of green chemistry. nih.govrasayanjournal.co.in Future investigations could focus on catalytic methods that offer higher efficiency and sustainability.

Palladium-catalyzed amination reactions, for instance, have been successfully employed for the synthesis of protected pyridylhydrazine derivatives from 2-pyridyl chlorides, bromides, or triflates. nih.gov Adapting these methods for this compound could provide a direct and milder synthetic route. Furthermore, the exploration of flow chemistry and microwave-assisted synthesis could lead to enhanced reaction rates, improved yields, and safer operational parameters. nih.gov Biocatalysis, using engineered enzymes, presents another frontier for the sustainable production of pyridine (B92270) derivatives, potentially reducing the reliance on traditional chemical catalysts. ijarsct.co.in

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Prospective Synthetic Methodologies for this compound

Methodology Potential Advantages Key Research Focus
Catalytic Amination Milder reaction conditions, broader substrate scope. nih.gov Development of efficient catalyst systems for alkoxy-substituted pyridines.
Flow Chemistry Enhanced safety, scalability, and process control. Optimization of reaction parameters in a continuous flow setup.
Microwave-Assisted Synthesis Rapid reaction times, improved energy efficiency. nih.gov Investigation of solvent and catalyst compatibility under microwave irradiation.

Development of Advanced Functional Materials Based on this compound

The unique combination of a pyridine core, a reactive hydrazine (B178648) moiety, and a flexible butoxy group makes this compound an attractive building block for advanced functional materials. The pyridine ring is a well-established component in materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electron-transporting properties. rsc.orgrsc.org

Future research could explore the incorporation of this compound into polymers for various applications. Polymers containing pyridine functional groups are known for their strong interactions with acids, metals, and polar substrates, making them suitable for coatings and adhesives. polysciences.com The hydrazine group offers a reactive handle for polymerization or for grafting onto other polymer backbones, potentially leading to materials with novel electronic or sensory properties. For example, pyridine derivatives have been investigated as components of hole-transporting materials in OLEDs, and the introduction of a butoxy group could enhance solubility and film-forming properties. acs.orgnih.gov

The potential applications of this compound-based materials are summarized in Table 2.

Table 2: Potential Applications of Functional Materials Derived from this compound

Material Type Potential Application Rationale for Use
Conjugated Polymers Organic Light-Emitting Diodes (OLEDs) Pyridine core for electron transport; butoxy group for solubility. rsc.orgrsc.org
Functional Coatings Anti-corrosive or adhesive coatings Pyridine's ability to interact with metal surfaces. polysciences.com
Sensor Materials Chemical sensors Hydrazine and pyridine moieties as potential binding sites for analytes.

Expansion into Complex Supramolecular Architectures and Self-Assembled Systems

A significant area of future research lies in the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs). Pyridine-based ligands are widely used in the construction of MOFs due to their ability to coordinate with metal ions to form stable and porous structures. alfa-chemistry.comresearchgate.net The specific geometry and electronic properties of this compound could lead to MOFs with novel topologies and functionalities, with potential applications in gas storage, separation, and catalysis. rsc.orgacs.org

The study of hydrogen bonding and other non-covalent interactions in the crystal structure of this compound and its derivatives will be crucial for designing complex, self-assembled systems. nih.govpsu.edu

Table 3: Potential Supramolecular Systems Based on this compound

Supramolecular System Key Interactions Potential Applications
Hydrogen-Bonded Networks N-H···N (hydrazine-pyridine), N-H···O Crystal engineering, design of molecular solids. nih.gov
Metal-Organic Frameworks (MOFs) Coordination bonds between pyridine/hydrazine and metal ions. Gas storage, catalysis, sensing. alfa-chemistry.com
Liquid Crystals Anisotropic packing driven by molecular shape and intermolecular forces. Display technologies.

Integration into Circular Economy and Green Chemical Processes

The principles of a circular economy and green chemistry encourage the use of renewable feedstocks, the design of recyclable materials, and the minimization of waste. Future research on this compound should be guided by these principles. The development of synthetic routes that utilize bio-based starting materials would be a significant step towards sustainability. researchgate.net

Furthermore, the design of catalysts for the synthesis of pyridine derivatives that are easily recoverable and reusable is a key aspect of green chemistry. rsc.orgrsc.org Research into heterogeneous catalysts or magnetically recoverable catalysts for the production of this compound would be highly valuable.

Table 4: Green Chemistry and Circular Economy Considerations for this compound

Area of Focus Research Objective Desired Outcome
Renewable Feedstocks Develop synthetic pathways from biomass-derived precursors. Reduce reliance on fossil fuels. researchgate.net
Recyclable Catalysts Design and implement heterogeneous or magnetically separable catalysts. Simplify product purification and minimize catalyst waste. rsc.orgrsc.org
Biodegradability Assess the environmental impact of materials containing the compound. Design materials with a controlled lifespan and benign degradation products.

Interdisciplinary Research Opportunities in Chemical Sciences and Engineering

The full potential of this compound can be realized through interdisciplinary collaborations between chemists and engineers. Chemical engineers can play a crucial role in scaling up sustainable synthetic processes developed by chemists, moving from laboratory-scale experiments to industrial production. market.us360iresearch.com

Materials scientists and engineers can collaborate with chemists to design and fabricate advanced functional materials based on this compound. This could involve the development of thin films for electronic devices, functional polymers for coatings, or porous materials for separation technologies.

Computational chemists and chemical engineers can use molecular modeling and simulation to predict the properties of new materials and to optimize synthetic and industrial processes. This synergy between experimental and computational approaches can accelerate the discovery and development of new applications for this compound.

Table 5: Interdisciplinary Research Opportunities

Collaborating Disciplines Research Area Potential Outcomes
Organic Chemistry & Chemical Engineering Process development and scale-up. Efficient and economically viable production of this compound.
Materials Chemistry & Materials Science Design and fabrication of novel materials. New electronic devices, sensors, and smart materials.
Computational Chemistry & Experimental Chemistry Prediction and validation of material properties. Accelerated discovery of new applications and optimized material performance.

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